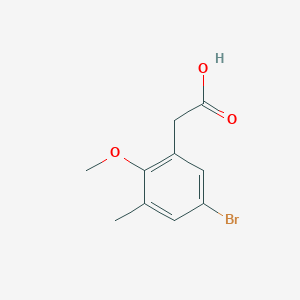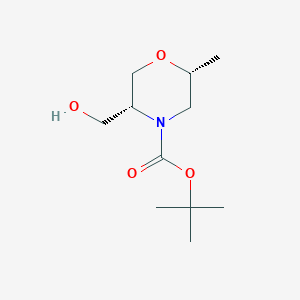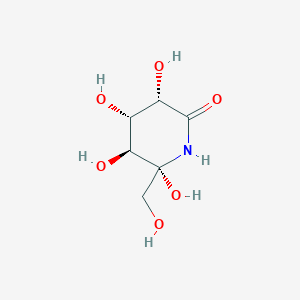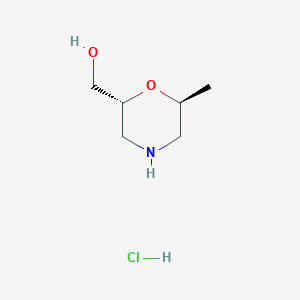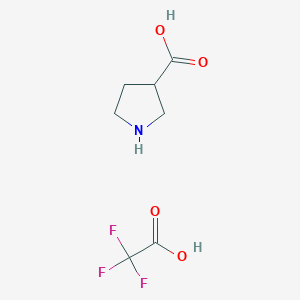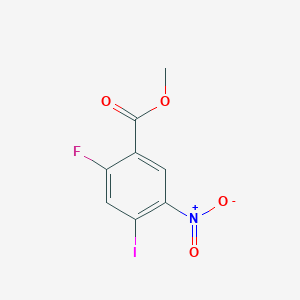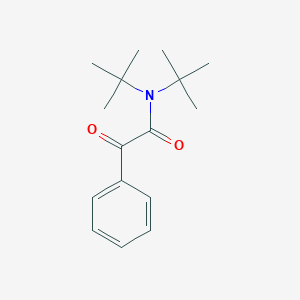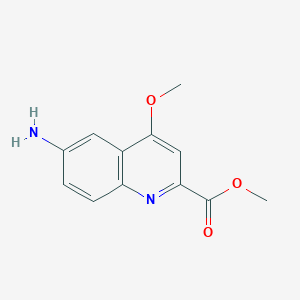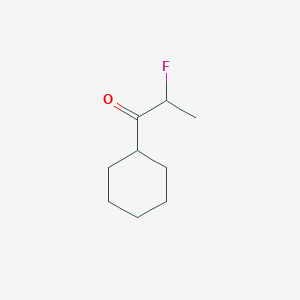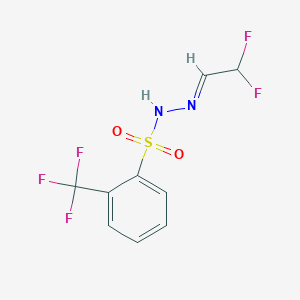
N'-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide typically involves the reaction of a suitable benzenesulfonohydrazide precursor with difluoroethylidene and trifluoromethyl-containing reagents. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the sulfonohydrazide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted benzenesulfonohydrazides.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structural features may make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In industrial applications, it may be used in the production of specialty chemicals, polymers, or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide would depend on its specific application. For example, in a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide include other sulfonohydrazides with different substituents on the aromatic ring or variations in the alkylidene group. Examples include:
- N’-(2,2-Difluoroethylidene)-benzenesulfonohydrazide
- N’-(2,2-Difluoroethylidene)-4-methylbenzenesulfonohydrazide
- N’-(2,2-Difluoroethylidene)-2-chlorobenzenesulfonohydrazide
Uniqueness
The uniqueness of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide lies in its specific combination of difluoroethylidene and trifluoromethyl groups, which may impart distinct chemical and physical properties compared to other sulfonohydrazides
Propriétés
Formule moléculaire |
C9H7F5N2O2S |
|---|---|
Poids moléculaire |
302.22 g/mol |
Nom IUPAC |
N-[(E)-2,2-difluoroethylideneamino]-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H7F5N2O2S/c10-8(11)5-15-16-19(17,18)7-4-2-1-3-6(7)9(12,13)14/h1-5,8,16H/b15-5+ |
Clé InChI |
IMMJXCCNUQBFRV-PJQLUOCWSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N/N=C/C(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NN=CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


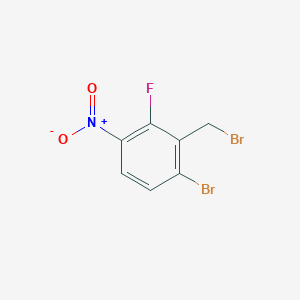
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)
